molecular formula C42H78N4O18S B609465 N-(Biotin-peg4)-n-bis(peg4-acid) CAS No. 2112731-49-2

N-(Biotin-peg4)-n-bis(peg4-acid)

Cat. No.: B609465
CAS No.: 2112731-49-2
M. Wt: 959.16
InChI Key: JCZOMFDURQUNGJ-VJZJJTPSSA-N
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Description

“N-(Biotin-peg4)-n-bis(peg4-acid)” is a PEG-based PROTAC linker . It can be used in the synthesis of PROTAC . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Synthesis Analysis

The synthesis of “N-(Biotin-peg4)-n-bis(peg4-acid)” involves the reaction of NHS-activated biotins with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . Non-sulfonated NHS-biotins are cell permeable but must be dissolved in organic solvent such as DMSO or DMF .


Molecular Structure Analysis

The molecular structure of “N-(Biotin-peg4)-n-bis(peg4-acid)” includes a hydrophilic, 4-unit, polyethylene glycol (PEG) group . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . The PEG spacer arm also gives the reagent a long and flexible connection to minimize steric hindrance for binding to avidin molecules .


Chemical Reactions Analysis

“N-(Biotin-peg4)-n-bis(peg4-acid)” reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . The reaction forms permanent amide bonds .


Physical and Chemical Properties Analysis

“N-(Biotin-peg4)-n-bis(peg4-acid)” is a solid substance with a white to off-white color . It has a molecular weight of 491.60 and a formula of C21H37N3O8S . It is soluble in DMSO .

Scientific Research Applications

1. Imaging and Drug Delivery

N-(Biotin-peg4)-n-bis(peg4-acid) and related derivatives are used extensively in imaging and drug delivery. For example, biotinylated radioligands have been employed for detecting avidin-modified polymer nanoparticles in tissue using positron emission tomography (PET) (Sirianni et al., 2014). Also, biotin decorated gold nanoparticles have shown potential in targeted drug delivery, especially in cancer treatment, by enhancing the targeting efficiency of anticancer agents (Pramanik et al., 2016).

2. Biomimetic Surfaces

The synthesis of polymers like poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) indicates their role in creating biomimetic surfaces. These surfaces are engineered to mimic biological systems, utilizing the biotin-avidin interaction for rapid surface modification (Salem et al., 2001).

3. Diagnostic Tools and Biosensors

Biotin-PEG-linked gold nanoparticle probes have been developed for the simultaneous detection of nucleic acids and proteins, offering a significant advancement in diagnostic tools and biosensors (Scott et al., 2017). These probes can detect biomarkers crucial for diagnosing various diseases.

4. Tissue Engineering and Biosynthetic Devices

The biotin–avidin linkage has been exploited in the self-assembly of biological-cell–synthetic-microparticle hybrids. This application is significant in tissue engineering and the development of intelligent biosynthetic devices (Krishnamachari et al., 2008).

5. Green Chemistry

In the realm of green chemistry, PEG derivatives like PEG-400 are used as solvents in the synthesis of complex organic compounds, demonstrating the versatility of PEG-related compounds in environmentally friendly chemical processes (Hasaninejad & Beyrati, 2018).

6. Protein Hybrid Hydrogels

Enzymatically prepared hydrogels using PEG and proteins like streptavidin demonstrate the application of biotinylated PEG in biomedical engineering. These hybrid hydrogels can capture biotinylated molecules, showing potential in drug delivery systems and tissue engineering (Moriyama et al., 2013).

7. Antifouling Surfaces

PEG-based bifunctional platforms are being developed to create antifouling surfaces with high sensitivity for biomolecules. This is particularly relevant in biomedical applications where protein resistance and preserving protein function are essential (Du, Jin, & Jiang, 2018).

Future Directions

The future directions of “N-(Biotin-peg4)-n-bis(peg4-acid)” could involve its use in the development of new PROTACs for the selective degradation of target proteins . This could have potential applications in various fields of biological research and drug development .

Biochemical Analysis

Biochemical Properties

N-(Biotin-peg4)-n-bis(peg4-acid) plays a crucial role in biochemical reactions. It reacts with primary amines, such as the side-chain of lysines or the amino-termini of polypeptides, to form stable amide bonds . This interaction is highly specific and efficient, making N-(Biotin-peg4)-n-bis(peg4-acid) a valuable tool in protein labeling .

Cellular Effects

The effects of N-(Biotin-peg4)-n-bis(peg4-acid) on cells are primarily related to its role in protein labeling. By attaching to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The pegylation of the compound imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Molecular Mechanism

The molecular mechanism of action of N-(Biotin-peg4)-n-bis(peg4-acid) involves the formation of stable amide bonds with primary amines. The N-hydroxysuccinimide ester (NHS) group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups . This reaction results in the biotinylation of the target protein, which can then be detected or purified using streptavidin probes or resins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Biotin-peg4)-n-bis(peg4-acid) can change over time. The compound forms permanent amide bonds, meaning that the spacer arm cannot be cleaved This stability is beneficial for long-term studies

Transport and Distribution

N-(Biotin-peg4)-n-bis(peg4-acid) is a water-soluble compound, which suggests that it can be easily transported and distributed within cells and tissues

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)/t36-,37-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOMFDURQUNGJ-VJZJJTPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H78N4O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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